
2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide
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Overview
Description
2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide is a chemical compound known for its potential biological activities. It belongs to the class of N-arylcinnamamides, which are derivatives of cinnamic acid. These compounds have been studied for their antimicrobial, anti-inflammatory, and other pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide typically involves the reaction of 2,5-dichloroaniline with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating inflammatory diseases and infections.
Mechanism of Action
The mechanism of action of 2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of transcription factors such as NF-κB, which play a crucial role in the inflammatory response . The compound may also interact with other cellular pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-Chloro-5-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide
- (2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide
- (2E)-N-(2,5-Dichlorophenyl)-3-phenylprop-2-enamide
Uniqueness
2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide stands out due to its specific substitution pattern on the aromatic rings, which may confer unique biological activities. Its ability to inhibit NF-κB and other inflammatory pathways makes it a promising candidate for further research in anti-inflammatory and antimicrobial therapies .
Properties
CAS No. |
56182-64-0 |
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Molecular Formula |
C22H19Cl2N3O |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2,3-dianilino-N-(2,5-dichlorophenyl)but-2-enamide |
InChI |
InChI=1S/C22H19Cl2N3O/c1-15(25-17-8-4-2-5-9-17)21(26-18-10-6-3-7-11-18)22(28)27-20-14-16(23)12-13-19(20)24/h2-14,25-26H,1H3,(H,27,28) |
InChI Key |
DRVWOCUQMWJPME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)NC1=C(C=CC(=C1)Cl)Cl)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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